3H-imidazo[4,5-c]pyridine-6-carbonitrile
Description
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
3H-imidazo[4,5-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6-7(3-9-5)11-4-10-6/h1,3-4H,(H,10,11) |
InChI Key |
UWCYFQLAYQZVML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C1N=CN2)C#N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
3H-imidazo[4,5-c]pyridine-6-carbonitrile has been investigated for its potential as an anticancer agent. Studies indicate that compounds within this class can inhibit various kinases involved in cancer progression. For instance, derivatives of imidazo[4,5-b]pyridine have shown effectiveness against Aurora kinases and FLT3 kinases, which are critical targets in acute myeloid leukemia treatment . The ability of such compounds to modulate cellular pathways associated with cancer makes them promising candidates for further development.
Anti-inflammatory Properties
Research has demonstrated that this compound derivatives exhibit anti-inflammatory effects. One study highlighted their ability to reduce inflammation in retinal cells by inhibiting oxidative stress pathways . This suggests potential applications in treating conditions associated with chronic inflammation, such as obesity-related complications.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of specific substituents in the molecular structure was found to enhance antibacterial activity . This positions this compound as a candidate for developing new antimicrobial agents.
Synthesis Techniques
Various synthetic methodologies have been employed to create derivatives of this compound. These include alkylation reactions under phase transfer catalysis conditions, which have yielded high purity and yield rates . The development of environmentally friendly catalysts has also been reported, enhancing the efficiency of synthesis while minimizing toxic byproducts .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound derivatives. Research indicates that modifications at specific positions on the imidazo-pyridine ring can significantly influence biological activity . For example, introducing halogen atoms or alkyl groups at certain positions has been shown to improve efficacy against targeted diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Ring-Fusion Isomers
The position of ring fusion in imidazo-pyridine derivatives critically impacts their chemical and biological behavior:
- 3H-Imidazo[4,5-b]pyridine-6-carbonitrile Structure: Fused at positions 4,5-b of the pyridine ring. Synthesis: Prepared via cyclization of cyanoformimidoyl imidazoles under reflux with triethylamine, yielding derivatives like 5,7-diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile . Applications: Used as intermediates in synthesizing naphthyridine derivatives for antimicrobial studies .
- 3H-Imidazo[4,5-c]pyridine-6-carbonitrile Structure: Fused at positions 4,5-c, altering substituent accessibility. Applications: Demonstrated utility in bioinorganic chemistry (e.g., pyridine benzimidazole derivatives as antioxidants) and as heat shock protein 90 (HSP90) inhibitors .
Key Difference : The [4,5-c] fusion enhances steric hindrance at position 6 compared to [4,5-b], affecting binding to biological targets .
Substituent Variations
Table 1: Substituent Effects on Imidazo-Pyridine Derivatives
Analysis :
Physicochemical Properties
- Solubility: Derivatives with polar groups (e.g., hydroxyl, amino) exhibit improved aqueous solubility .
- Stability : Brominated derivatives (e.g., 6-bromo-3H-imidazo[4,5-b]pyridine) show enhanced thermal stability due to halogen bonding .
Q & A
Q. Key Characterization Methods :
How is the structural identity of this compound confirmed in synthetic studies?
Basic
Structural confirmation relies on spectroscopic and crystallographic methods:
- Spectroscopy :
- Crystallography : X-ray diffraction resolves bond angles and tautomeric forms (e.g., 1,5-dihydro-6H-imidazo[4,5-c]pyridin-6-one vs. 3H-imidazo[4,5-c]pyridin-6-ol) .
- CAS/MDL identifiers : Cross-referencing with databases (e.g., CAS 272-97-9, MDL MFCD00051808) ensures compound authenticity .
How can researchers optimize the inhibitory activity of 3H-imidazo[4,5-c]pyridine derivatives against CDK2?
Advanced
Optimization strategies include:
-
Scaffold hopping : Replace purine in CYC202 with imidazo[4,5-c]pyridine to improve selectivity and potency. Docking studies show enhanced hydrogen bonding with Lys89 and Glu81 residues in CDK2 .
-
Substituent effects :
Substituent Impact on Activity Electron-withdrawing groups (e.g., CN) Stabilize binding via hydrophobic interactions Bulky aryl groups Improve kinase selectivity by occupying allosteric pockets -
Biological assays : Measure IC₅₀ values using kinase inhibition assays (e.g., ADP-Glo™) and validate with cell-based models (e.g., apoptosis in MCF-7 cells) .
What strategies address contradictory reports on the biological activity of imidazo[4,5-c]pyridine derivatives?
Advanced
Contradictions often arise from structural variations or assay conditions. Mitigation strategies include:
- Comparative SAR studies : Analyze substituent effects across studies. For example:
- Assay standardization : Use identical cell lines (e.g., THP-1 for inflammation) and control compounds (e.g., dexamethasone) .
- Dose-response validation : Replicate studies across multiple labs to confirm EC₅₀/IC₅₀ consistency .
What computational methods are used to predict the binding modes of imidazo[4,5-c]pyridine derivatives with target enzymes?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina predict binding poses by scoring interactions (e.g., hydrogen bonds with CDK2’s hinge region) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- Free energy calculations : MM-PBSA/GBSA quantify binding affinities (ΔG < -30 kcal/mol suggests strong inhibition) .
Q. Example Docking Parameters :
| Parameter | Value |
|---|---|
| Grid box size | 60 × 60 × 60 Å |
| Exhaustiveness | 100 |
| Scoring function | Vina (hybrid empirical/force field) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
